2-(Acetyloxy)-3-methylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(Acetyloxy)-3-methylbenzoic acid and its derivatives often involves intricate reactions and procedures to ensure specificity and yield. For instance, a novel anhydride derivative was obtained through the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid, characterized by various spectroscopic studies and single-crystal X-ray crystallography (Şukriye Çakmak et al., 2022). Such synthetic routes highlight the compound's versatility and the complexity of its preparation.
Molecular Structure Analysis
The molecular structure of 2-(Acetyloxy)-3-methylbenzoic acid derivatives is determined and refined using techniques like X-ray crystallography. The structure elucidation sheds light on the crystalline forms, spatial arrangements, and intermolecular interactions within these compounds. The analysis of a related anhydride derivative revealed crystallization in a monoclinic space group, stabilized by weak hydrogen bonds and π···π interactions (Şukriye Çakmak et al., 2022).
Chemical Reactions and Properties
2-(Acetyloxy)-3-methylbenzoic acid undergoes various chemical reactions, highlighting its reactivity and potential for creating complex molecules. The formation of coordination polymers and complexes with metals demonstrates its ability to act as a ligand, contributing to the development of materials with specific properties (V. Pedireddi & S. Varughese, 2004). Such reactions are essential for exploring the compound's utility in material science and coordination chemistry.
Scientific Research Applications
Solubility and Solvent Effect
- Research Context: Understanding the solubility behavior of 2-(Acetyloxy)-3-methylbenzoic acid in different solvents is crucial for its purification and application in various fields. Zhu et al. (2019) investigated the solubility of 2-amino-3-methylbenzoic acid in twelve different solvents. This research provides valuable insights into the solubility profile of similar compounds like 2-(Acetyloxy)-3-methylbenzoic acid in various solvents, which is essential for practical applications in chemical processes (Zhu et al., 2019).
Synthesis and Characterization
- Anhydride Derivatives: Cakmak et al. (2022) synthesized a novel anhydride derivative from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid. This study showcases the potential for synthesizing and characterizing novel compounds derived from 2-(Acetyloxy)-3-methylbenzoic acid, contributing to the field of organic synthesis and material science (Cakmak et al., 2022).
Solubility Models and Correlations
- Solubility Data Analysis: The research by Hart et al. (2015) on solubility and Abraham model correlations for various benzoic acids provides a framework for understanding the solubility characteristics of 2-(Acetyloxy)-3-methylbenzoic acid in different solvents. Such studies are vital for predicting solubility behavior in pharmaceutical and chemical engineering applications (Hart et al., 2015).
Coordination Polymers and Crystal Structures
- Complex Synthesis: Pedireddi et al. (2004) explored the synthesis and structure elucidation of coordination polymers using 3,5-dinitrobenzoic acid and related compounds. This research is pertinent to understanding how 2-(Acetyloxy)-3-methylbenzoic acid could form coordination complexes and polymers, which has implications in material science and nanotechnology (Pedireddi et al., 2004).
Hydrolysis Studies
- Hydrolysis in Micelles: The study by Vera et al. (1986) on the hydrolysis of aromatic esters, including derivatives of benzoic acid, in cationic micelles, provides insights into the behavior of 2-(Acetyloxy)-3-methylbenzoic acid under similar conditions. Such studies are important for understanding chemical reactions in various environments (Vera et al., 1986).
Safety And Hazards
properties
IUPAC Name |
2-acetyloxy-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-4-3-5-8(10(12)13)9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBMKGUDDJPAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195964 | |
Record name | 2-Acetoxy-m-toluic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetyloxy)-3-methylbenzoic acid | |
CAS RN |
4386-39-4 | |
Record name | 2-(Acetyloxy)-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4386-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cresopirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4386-39-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetoxy-m-toluic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetoxy-m-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CRESOPIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G83E641HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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